molecular formula C13H13N3O4 B2629101 Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate CAS No. 899952-07-9

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate

Cat. No.: B2629101
CAS No.: 899952-07-9
M. Wt: 275.264
InChI Key: YKEGOZXQDFOABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety linked to an ethyl ester group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate typically involves the reaction of 4-oxo-3,4-dihydrophthalazine-1-carbaldehyde with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate
  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Uniqueness

Ethyl 2-oxo-2-(((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)amino)acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(19)12(18)14-7-10-8-5-3-4-6-9(8)11(17)16-15-10/h3-6H,2,7H2,1H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGOZXQDFOABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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